molecular formula C16H16O4 B282026 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)-1-propanone CAS No. 162290-03-1

1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)-1-propanone

Cat. No.: B282026
CAS No.: 162290-03-1
M. Wt: 272.29 g/mol
InChI Key: FBRQAFNOISTEME-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)-1-propanone is a natural product found in Dracaena cochinchinensis with data available.

Scientific Research Applications

Metabolism and Formation in Biological Systems

  • Metabolism in Rats : 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)-1-propanone (HMP-one), a smoke flavor compound, undergoes metabolism in rats. Metabolites including 1-(3, 4-dihydroxyphenyl)-2-propanone, 1-(3, 4-dihydroxyphenyl)-2-propanol, and 1-(4-hydroxy-3-methoxyphenyl)-2-propanol were identified. These compounds are excreted as sulfate and glucuronide conjugates (Jodynis-Liebert, 1993).

  • Formation from Birch Lignin : Acid treatment of birch lignin leads to the formation of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-1-propanone. This suggests its origin from lignin structures corresponding to 1,2-diaryl-1,3-propanediols (Li, Lundquist, & Stenhagen, 1996).

Isolation from Natural Sources

  • Isolation from Pinus sylvestris : Compounds structurally similar to this compound were isolated from the needles of Pinus sylvestris. These include glycosides of rheosmin and zingerone (Andersson & Lundgren, 1988).

Chemical Transformations and Synthesis

  • Ethanolysis in Relation to Lignin Chemistry : The ketol, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-propanone, yields propylphenols upon ethanolysis. This finding is significant for understanding lignin chemistry (Gardner, 1954).

  • Synthesis of Lignin Model Compounds : Phenylpropane derivatives similar to this compound were synthesized as lignin model compounds. These were prepared from acetoxy derivatives through lithium aluminum hydride reduction (Ishihara & Kondo, 1957).

  • Preparation of Lignin Model Glycosides : Methods for preparing lignin model glycosides, involving glycosylation and stereoselective reduction, have been developed. This is important for understanding the structural aspects of lignin (Helm, Toikka, Li, & Brunow, 1997).

  • Ring Closure and Oxidation Studies : Studies on the ring closure of related compounds and their susceptibility to auto-oxidation provide insights into the chemical behavior of such compounds (Brown, Denman, & O'donnell, 1971).

Biological Activities and Applications

Properties

CAS No.

162290-03-1

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C16H16O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-3,5-8,10,17-18H,4,9H2,1H3

InChI Key

FBRQAFNOISTEME-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=C(C=C2)O

Canonical SMILES

COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=C(C=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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